[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine
Description
Properties
IUPAC Name |
[6-(4-chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6/c8-5-2-12-14(3-5)7-1-6(13-9)10-4-11-7/h1-4H,9H2,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXIVDNNBBLEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N2C=C(C=N2)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502416-22-9 | |
| Record name | 4-(4-chloro-1H-pyrazol-1-yl)-6-hydrazinylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent and Catalytic Systems
Temperature and Time
| Condition | Conventional Heating | Ultrasound-Assisted |
|---|---|---|
| Temperature (°C) | 80 | 40 |
| Time (hours) | 8 | 4.5 |
| Yield (%) | 78 | 92 |
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Lithiation-Coupling | LDA activation, electrophilic substitution | 65 | 88 | Low-temperature requirements |
| Ultrasonic Route | Sonication in ethanol/methanol | 92 | 95 | Specialized equipment needed |
| Thermal Substitution | Reflux with hydrazine hydrate | 78 | 89 | Longer reaction times |
Data compiled from
Chemical Reactions Analysis
Types of Reactions
[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine is explored for its potential therapeutic properties. Research indicates that derivatives containing pyrazole and pyrimidine structures exhibit significant biological activities, including:
- Antibacterial Activity : Compounds derived from similar structures have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 20 to 45 μg/mL .
- Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to active sites of kinases involved in cancer progression, indicating its potential as an enzyme inhibitor .
Biological Research
The compound has been utilized in biological assays to investigate its interaction with macromolecules, such as enzymes and receptors. Its ability to act as a ligand for specific biological targets makes it valuable in biochemical studies. For example, compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways related to cancer.
Material Science
In the field of materials science, this compound can be used to develop new materials with tailored properties. Its functional groups allow for modifications that can enhance the performance of polymers or coatings, making it suitable for various industrial applications .
Data Tables
Here are some summarized findings related to the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial compounds derived from pyrazole derivatives | MIC values: 20–45 μg/mL against various bacteria |
| Biological Research | Enzyme inhibition studies | Effective binding to cancer-related kinases |
| Material Science | Development of new materials | Tailored properties for polymers and coatings |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of synthesized pyrazole derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results indicated that certain derivatives exhibited inhibition zones comparable or superior to standard antibiotics like ampicillin, demonstrating their potential as alternative antibacterial agents .
Case Study 2: Enzyme Interaction
Molecular docking studies were conducted to assess the binding affinity of this compound to various kinases implicated in cancer pathways. The compound showed promising results, suggesting it could serve as a lead compound for developing selective kinase inhibitors .
Mechanism of Action
The mechanism of action of [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets of receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine with analogous hydrazine-containing pyrimidine and pyrazole derivatives, focusing on structural features, synthetic methods, and biological activities.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Substituents
Key Observations:
- Pyrazolo-pyrimidine cores (e.g., in ) exhibit greater planarity than pyrimidine derivatives, which may influence DNA intercalation or enzyme binding in biological systems.
Biological Activity
[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of a pyrimidine ring, a hydrazine group, and a chloropyrazole moiety. Its molecular formula is C_9H_9ClN_6, and it has a molecular weight of approximately 210.62 g/mol . The compound's design suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.
The synthesis of this compound typically involves the reaction of 4-chloropyrazole with a pyrimidine derivative using hydrazine hydrate as a reagent. This reaction is commonly conducted in solvents such as ethanol or methanol under reflux conditions to ensure complete conversion . The structural characteristics of this compound contribute to its reactivity and potential interactions with biological macromolecules.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. Research has shown that this compound can effectively inhibit specific kinases involved in cancer progression. Molecular docking studies suggest that this compound fits well into the active sites of certain kinases, indicating potential for selective inhibition .
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 10 | Kinase inhibition |
| Similar Compound A | MDA-MB 231 (Breast) | 6.7 | PI3K inhibition |
| Similar Compound B | HepG2 (Liver) | 15 | Apoptosis induction |
Antifungal Activity
Hydrazone derivatives, including those related to this compound, have demonstrated notable antifungal activity against Candida albicans. Studies reveal that modifications to the hydrazine moiety can significantly affect antifungal potency. For instance, compounds retaining the -NH group exhibited higher activity compared to those lacking it .
Table 2: Antifungal Activity Data
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Hyd.Cl (related hydrazine) | 125 | C. albicans |
| Hyd.H (related hydrazine) | 100 | Drug-resistant C. albicans |
| Hyd.OCH3 (related hydrazine) | 150 | C. albicans |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes, particularly kinases involved in cancer cell proliferation, is a primary mechanism of its anticancer activity.
- Antifungal Mechanism : The presence of the hydrazine group contributes to hydrogen bonding interactions with fungal cell membranes, leading to increased permeability and cell death.
- Structure-Activity Relationship : Variations in the chemical structure, such as changes to the chloropyrazole or hydrazine moieties, can enhance or diminish biological activity, necessitating thorough investigation of structure-activity relationships .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : A study involving various derivatives demonstrated that modifications in the hydrazine moiety led to enhanced anticancer activity against multiple cell lines, showcasing the importance of chemical structure in determining efficacy.
- Antifungal Evaluation : Another study evaluated several hydrazone derivatives for antifungal activity against clinical isolates of C. albicans, revealing promising results for compounds similar to this compound.
Q & A
Q. What are the standard synthetic routes for preparing [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Hydrazine coupling: Reacting 6-(4-chloropyrazol-1-yl)pyrimidin-4-yl derivatives with hydrazine hydrate in ethanol under reflux (analogous to methods in ).
- Intermediate isolation: Key intermediates like 4-chloropyrazol-1-yl-pyrimidines are characterized using ¹H/¹³C NMR to confirm substitution patterns and LCMS (e.g., m/z 727 [M+H]+ in ) to verify molecular weights.
- Purification: HPLC with mobile phases like MeCN/water (0.1% formic acid) ensures purity (e.g., YMC-Actus Triart C18 column in ).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies hydrazine NH protons (δ 8–10 ppm) and pyrimidine/pyrazole aromatic protons (δ 7–8.5 ppm). ¹³C NMR confirms carbonyl or heterocyclic carbons (e.g., pyrimidine C4 at ~160 ppm).
- LCMS-HRMS: High-resolution mass spectrometry validates the molecular formula (e.g., m/z 727 [M+H]+ in ).
- IR Spectroscopy: N-H stretches (~3200–3400 cm⁻¹) and C=N/C-Cl vibrations (~1600 cm⁻¹ and ~700 cm⁻¹, respectively).
Q. How are hydrazine-containing intermediates stabilized during synthesis?
Methodological Answer:
- pH control: Use buffered conditions (e.g., sodium acetate/AcOH) to prevent decomposition of hydrazine moieties.
- Low-temperature reactions: Conduct reactions at 0–5°C to minimize side reactions like oxidation.
- Inert atmosphere: Nitrogen or argon prevents oxidative degradation during reflux.
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions involving this compound be addressed?
Methodological Answer:
- Computational modeling: DFT calculations predict favorable transition states for cyclization at the pyrimidine C4 position versus pyrazole N1.
- Directing groups: Electron-withdrawing groups (e.g., Cl on pyrazole in ) guide nucleophilic attack to specific sites.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance regioselectivity by stabilizing intermediates.
Q. What mechanistic insights explain the reactivity of the hydrazine moiety in cross-coupling reactions?
Methodological Answer:
- Nucleophilic activation: Hydrazine acts as a bidentate ligand, coordinating to metal catalysts (e.g., Pd in Suzuki couplings) to facilitate aryl-hydrazine bond formation.
- Acid catalysis: HCl or AcOH protonates the hydrazine, increasing electrophilicity at the pyrimidine ring (e.g., ).
- Byproduct analysis: LCMS tracking of intermediates (e.g., m/z 785 [M+H]+ in ) identifies competing pathways like over-alkylation.
Q. How can low yields in multi-step syntheses be optimized?
Methodological Answer:
- Stepwise monitoring: Use TLC or inline LCMS (e.g., retention time 1.27 minutes in ) to isolate bottlenecks.
- Catalyst screening: Test Pd/C, CuI, or Ni catalysts for coupling steps (e.g., uses tetrabutylammonium iodide).
- Solvent optimization: Switch from ethanol to DMF for higher solubility of aromatic intermediates (e.g., ).
Q. What strategies resolve contradictions in spectroscopic data for hydrazine derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions (e.g., pyrazole vs. pyrimidine protons).
- X-ray crystallography: Definitive structural confirmation (e.g., ’s InChIKey SNJZKAQRLKYLQL for related compounds).
- Isotopic labeling: ¹⁵N-labeled hydrazine clarifies bonding patterns in complex spectra.
Q. How do electronic effects of the 4-chloropyrazole group influence reactivity?
Methodological Answer:
- Hammett analysis: The electron-withdrawing Cl group increases electrophilicity at pyrimidine C4, accelerating nucleophilic substitution (σₚ ~0.23 for Cl).
- DFT calculations: HOMO-LUMO gaps predict charge distribution, explaining preferential hydrazine attack at pyrimidine over pyrazole.
- Comparative studies: Replace Cl with electron-donating groups (e.g., -OCH₃) to assess rate differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
